
GSK180736A
Descripción general
Descripción
GSK180736A es un inhibidor potente y selectivo de la quinasa 1 de proteína que contiene bobina en espiral asociada a Rho (ROCK1) y la quinasa 2 del receptor acoplado a proteína G (GRK2). Es conocido por su alta selectividad hacia GRK2 sobre otras quinasas como GRK1 y GRK5 . El compuesto ha sido ampliamente utilizado en la investigación científica para estudiar los roles de estas quinasas en varios procesos biológicos.
Aplicaciones Científicas De Investigación
Cell Signaling Studies
GSK180736A is utilized as a tool compound in cell-based assays to investigate the roles of ROCK1 and GRK2 in various cellular processes. Its ability to selectively inhibit GRK2 allows researchers to explore the specific contributions of this kinase to GPCR signaling pathways.
Pharmacological Research
The compound has been studied for its potential therapeutic applications in cardiovascular diseases. For instance, it has shown promise in improving cardiac function in preclinical models of myocardial infarction, indicating its potential as a treatment for heart failure .
Development of Kinase Inhibitors
This compound serves as a scaffold for the development of new inhibitors targeting GRK2 and other kinases. Researchers have synthesized derivatives based on its structure to enhance potency and selectivity against various kinases . This approach has led to the discovery of new compounds that exhibit improved pharmacokinetic profiles compared to this compound .
Case Study 1: Inhibition of GRK2 and Internalization of μ-Opioid Receptors
In a study assessing the efficacy of various GRK inhibitors, this compound was compared with newly developed compounds based on the paroxetine scaffold. While this compound demonstrated significant inhibition of GRK2, it was noted that compounds derived from paroxetine exhibited superior cell permeability and efficacy in blocking the internalization of μ-opioid receptors in human embryonic kidney cells . This highlights the importance of structural modifications to enhance drug delivery and effectiveness.
Case Study 2: Structure-Function Analysis
Research involving the crystallization of this compound with GRK2 provided insights into its binding interactions within the active site. The compound was found to occupy critical regions similar to known inhibitors like paroxetine, forming essential hydrogen bonds that contribute to its inhibitory potency . This structural information is invaluable for guiding future drug design efforts aimed at developing more selective GRK inhibitors.
Data Tables
Compound | Target Kinase | IC50 (μM) | Selectivity | Comments |
---|---|---|---|---|
This compound | GRK2 | 0.77 | >100-fold over GRK1 | Potent inhibitor; used in pharmacological studies |
CCG258747 | GRK2 | <0.01 | High selectivity | Improved cell permeability compared to this compound |
Takeda103A | GRK2 | Not specified | Reference compound | Used for structural comparisons |
Mecanismo De Acción
GSK180736A ejerce sus efectos uniéndose a los sitios activos de ROCK1 y GRK2, inhibiendo su actividad de quinasa. Esta inhibición interrumpe las vías de señalización descendentes reguladas por estas quinasas, lo que lleva a varios efectos biológicos. Por ejemplo, la inhibición de ROCK1 afecta la dinámica del citoesqueleto y la motilidad celular, mientras que la inhibición de GRK2 modula la señalización del receptor acoplado a proteína G .
Compuestos Similares:
GSK2163632A: Otro inhibidor selectivo de GRK con un modo de unión diferente.
Y-27632: Un conocido inhibidor de ROCK con una estructura química diferente.
Fasudil: Un inhibidor de ROCK utilizado clínicamente para el tratamiento del vasoespasmo cerebral .
Singularidad de this compound: this compound es único debido a su alta selectividad para GRK2 sobre otras quinasas y su doble inhibición de ROCK1 y GRK2. Esta selectividad lo convierte en una valiosa herramienta para estudiar los roles específicos de estas quinasas en varios procesos biológicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de GSK180736A implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la rentabilidad y la eficiencia, asegurando la alta pureza y consistencia del producto final. El uso de técnicas de purificación avanzadas como la cromatografía y la cristalización es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones: GSK180736A se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes sustituyentes en los anillos aromáticos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales en los anillos aromáticos .
Comparación Con Compuestos Similares
GSK2163632A: Another selective GRK inhibitor with a different binding mode.
Y-27632: A well-known ROCK inhibitor with a different chemical structure.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm .
Uniqueness of GSK180736A: this compound is unique due to its high selectivity for GRK2 over other kinases and its dual inhibition of ROCK1 and GRK2. This selectivity makes it a valuable tool for studying the specific roles of these kinases in various biological processes .
Actividad Biológica
GSK180736A is a compound primarily developed as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1). This article delves into the biological activity of this compound, focusing on its mechanisms, selectivity, and implications for therapeutic applications.
This compound operates by inhibiting GRK2, which plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). GRK2 is implicated in various physiological processes, particularly in cardiac function. By inhibiting GRK2, this compound enhances the activity of β-adrenergic receptors (βARs), which can lead to improved cardiac responsiveness and function. This is particularly significant in conditions like heart failure where GRK2 is overexpressed .
Selectivity Profile
This compound exhibits high selectivity for GRK2 over other kinases, including ROCK1 and other GRK family members. The compound has an IC50 value of approximately 0.77 μM for GRK2 and shows more than 100-fold selectivity against other GRKs . This selectivity is vital to minimize off-target effects that could arise from inhibiting other kinases involved in critical cellular functions.
Table 1: Inhibition Profile of this compound Compared to Other Kinase Inhibitors
Compound | Target Kinase | IC50 (μM) | Selectivity Ratio |
---|---|---|---|
This compound | GRK2 | 0.77 | >100 (vs. ROCK1) |
Paroxetine | GRK2 | 1.1 | >5 (vs. other GRKs) |
GSK2163632A | GRK1 | 0.085 | >160 (vs. GRK2) |
Structural Insights
The binding mode of this compound has been elucidated through co-crystallization studies with GRK2, revealing that it occupies the active site similarly to paroxetine. The indazole ring structure of this compound contributes to its binding affinity and selectivity . The compound's interaction surface area is slightly larger than that of paroxetine, indicating a potentially more effective inhibition mechanism.
Therapeutic Implications
The inhibition of GRK2 by this compound has been linked to several beneficial effects in preclinical models:
- Cardiac Function Improvement : Studies have demonstrated that inhibition of GRK2 can enhance cardiac contractility and reduce remodeling post-myocardial infarction .
- Potential in Heart Failure : Given that GRK2 is a biomarker for heart failure, targeting this kinase with this compound may provide a novel therapeutic strategy for managing heart failure symptoms .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound in various contexts:
- Heart Failure Models : In animal models, administration of this compound led to improved cardiac function metrics and reduced levels of catecholamines, indicating enhanced sympathetic responsiveness .
- Inflammatory Response : Research has shown that GRK2 plays a role in inflammatory signaling pathways. By inhibiting GRK2, this compound may modulate immune responses, suggesting potential applications beyond cardiovascular diseases .
- Oncogenic Pathways : As ROCK1 is involved in various cellular processes including proliferation and apoptosis, the dual inhibition by this compound may also impact cancer biology, warranting further exploration into its anti-cancer potential .
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIGWIZTYAQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (GSK180736A)?
A1: this compound functions as a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly GRK2. [, , ] It achieves this by binding to the active site of GRK2 in a manner similar to paroxetine, another GRK2 inhibitor. [, ] This binding prevents GRK2 from phosphorylating activated G protein-coupled receptors (GPCRs), a key step in initiating receptor desensitization and internalization. [, ]
Q2: How does the structure of this compound contribute to its selectivity for GRK2?
A2: The structure of this compound, which features an indazole ring, plays a crucial role in its selectivity for GRK2. [, ] Crystallographic studies reveal that the indazole moiety forms strong interactions with the hinge region of the GRK2 active site. [] These interactions are more extensive than those observed with benzodioxole-containing analogs, leading to increased potency but potentially compromising selectivity. [] Furthermore, the binding of this compound stabilizes a specific conformation of the GRK2 kinase domain, which differs from that induced by benzodioxole analogs and may contribute to its selectivity profile. []
Q3: Has this compound demonstrated efficacy in cellular models, and if so, what are the implications?
A3: While this compound exhibits potent in vitro inhibition of GRK2, its efficacy in cell-based assays is limited by its cell permeability. [] This highlights the importance of considering cell membrane penetration when designing GRK inhibitors for therapeutic applications. [] In contrast, paroxetine-based analogs, which exhibit better cell permeability, have shown greater efficacy in blocking the internalization of the μ-opioid receptor, a process driven by GRK2. [] This finding underscores the need for GRK inhibitors with optimized physicochemical properties to ensure effective target engagement within a cellular context.
Q4: Are there ongoing efforts to improve upon the limitations of this compound?
A4: Yes, research efforts are focusing on leveraging structural insights from this compound to develop more potent and selective GRK2 inhibitors. [] For example, the discovery of a novel binding region occupied by a pyrrolopyrimidine-containing compound (GSK2163632A) in the GRK active site offers a promising avenue for designing inhibitors with enhanced selectivity. [] These efforts highlight the importance of structure-based drug design in optimizing GRK inhibitor potency, selectivity, and ultimately, therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.